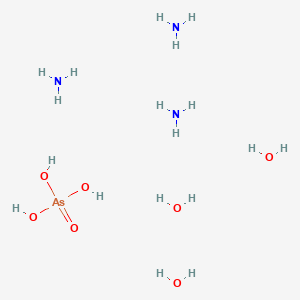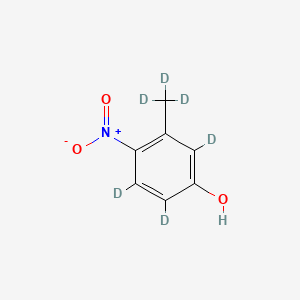
Methyl 3-(2-cyanophenyl)-5-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-cyanophenyl)-5-fluorobenzoate likely belongs to the class of organic compounds known as benzoates. These are organic compounds containing a benzene ring which bears at least one carboxylate group .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single crystal X-ray diffraction study . The structure is often stabilized by inter-molecular interactions .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a chemical reaction that has been reported in the literature . This reaction involves the removal of a boron group from an organic compound .Applications De Recherche Scientifique
Fluorescent Sensors for Metal Ions
A study highlighted the synthesis of a fluorogenic chemosensor for highly selective and sensitive detection of Al3+ ions, which could be applied to living cell imaging. This demonstrates the potential for related compounds to be utilized in creating sensitive diagnostic tools and imaging agents in biological and environmental studies (Xingpei Ye et al., 2014).
Organic Synthesis
Another research focus is on the optimization of synthesis routes for related compounds, such as Methyl 2-amino-5-fluorobenzoate. These studies contribute to the development of more efficient and higher-yield chemical synthesis processes, which are crucial for pharmaceutical and material science applications (Yin Jian-zhong, 2010).
Antimicrobial Activity
Research into novel fluorobenzoylimino derivatives explores their potential antimicrobial activity. This signifies the role of fluorinated benzene derivatives in developing new antimicrobial agents, potentially offering new treatments for bacterial infections (A. Saeed et al., 2010).
Mesomorphic Properties for Liquid Crystals
Studies on chiral benzoates and fluorobenzoates, including their synthesis and analysis of mesomorphic properties, point towards applications in liquid crystal technology. This research is pivotal for advancing display technology and optical devices (K. Milewska et al., 2015).
Antitumor Activity
Research on fluorinated benzothiazoles, structurally similar to the targeted compound, shows significant potential in cancer treatment. These compounds have been evaluated for their selective antitumor properties, offering insights into the development of new cancer therapies (I. Hutchinson et al., 2001).
Mécanisme D'action
Target of Action
Methyl 3-(2-cyanophenyl)-5-fluorobenzoate, also known as Methyl 2’-cyano-5-fluoro-[1,1’-biphenyl]-3-carboxylate, is a complex compound with potential applications in organic synthesis . .
Mode of Action
Compounds with similar structures have been used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of substituted indenones or indanones . This process involves a [3 + 2] annulation reaction with alkynes or alkenes .
Result of Action
Similar compounds have shown potential anticancer activity against certain cancer cell lines .
Propriétés
IUPAC Name |
methyl 3-(2-cyanophenyl)-5-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c1-19-15(18)12-6-11(7-13(16)8-12)14-5-3-2-4-10(14)9-17/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINKSZBRWJPBBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718381 |
Source


|
| Record name | Methyl 2'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1352318-48-9 |
Source


|
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-cyano-5-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)



![5-fluoro-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B577522.png)
